[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL
Overview
Description
[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL, also known as 5-amino-1,2,4-triazolo[4,3-a][1,3,5]triazine, is a heterocyclic compound that has been studied extensively due to its potential applications in scientific research. It is an aromatic compound with a five-member ring containing nitrogen and oxygen atoms. This compound has been used in a wide range of biological and chemical applications, including as a substrate for enzymatic reactions, as a ligand in coordination chemistry, and as a reactant in organic synthesis.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Activity of Derivatives : Novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have been synthesized, exhibiting significant antibacterial, antifungal, and anti-inflammatory activities, comparable or superior to commercial antibiotics (El-Reedy & Soliman, 2020).
Anti-thymidine Phosphorylase and Anti-angiogenic Activities : Certain 1,2,4-triazolo[1,5-a][1,3,5]triazine analogues have been found to inhibit thymidine phosphorylase effectively, displaying notable anti-angiogenic effects in breast cancer cells (Bera et al., 2013).
Antiproliferative Activity : Pyrazolo[4,3-e]triazolo[4,5-b][1,2,4]triazine derivatives have shown significant antiproliferative activity against lung and colon cancer cells, higher than some conventional cytostatics (Mojzych et al., 2018).
Chemical Synthesis and Modification
Alkylation Studies : Research on alkylation of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones has led to the creation of novel compounds, expanding the chemical versatility of this heterocyclic system (Ul’yankina et al., 2016).
Bis[1,2,4]triazolo[4,3-b1′,5′-d][1,2,4]triazine Synthesis
: The creation of novel bis[1,2,4]triazolo[4,3-b:1′,5′-d][1,2,4]triazine, a polynitrogenated heterocyclic system, offers new possibilities for chemical applications (Montazeri et al., 2017).
Electronic and Structural Applications
Thermally Activated Delayed Fluorescence Emitters : Tris[1,2,4]triazolo[1,3,5]triazine derivatives have been used to construct efficient thermally activated delayed fluorescence emitters, demonstrating potential in OLED technology (Pathak et al., 2020).
High Energetic Compounds : Derivatives of tris([1,2,4]triazolo)[4,3-a:4′,3′-c:4′′,3′′-e][1,3,5]triazine have been proposed as new energetic materials, showing promising characteristics for this application (Zeng et al., 2016).
properties
IUPAC Name |
6H-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-6-1-5-3-8-7-2-9(3)4/h1-2H,(H,5,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMRYMXOQMVXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN=CN2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250775 | |
Record name | 1,2,4-Triazolo[4,3-a][1,3,5]triazin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL | |
CAS RN |
1427501-70-9 | |
Record name | 1,2,4-Triazolo[4,3-a][1,3,5]triazin-5(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427501-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a][1,3,5]triazin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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